molecular formula C14H18N2O B5758790 N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide

N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide

Cat. No. B5758790
M. Wt: 230.31 g/mol
InChI Key: XKRGACQLRADBOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions, the use of isonicotinoyl chloride, and derivatization processes to introduce specific functional groups or to form complexes with metals such as palladium and platinum. For instance, N-(2-nitroxyethyl)isonicotinamide was synthesized through the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, demonstrating a method that might be adaptable for synthesizing the compound (Fedorov et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through techniques such as X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within a molecule. This type of analysis is critical for understanding the 3D conformation and potential reactivity of the compound (Fedorov et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving isonicotinamide derivatives can lead to the formation of complexes with metals such as Pd(II) and Pt(II), which have been explored for their potential as antitumor agents. This illustrates the reactive versatility of isonicotinamide derivatives and their ability to interact with various chemical entities under different conditions (Fedorov et al., 2001).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h4,7-10H,1-3,5-6,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGACQLRADBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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